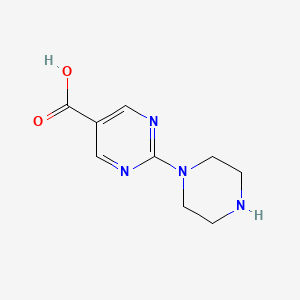

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N4O2 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

2-piperazin-1-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |

InChI Key |

PFQZXLDMZUMMMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid CAS 944905-05-9 properties

Topic: 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 944905-05-9) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

The "Solubilizing Scaffold" in Modern Drug Discovery[1]

Executive Summary

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 944905-05-9) represents a high-value "privileged structure" in medicinal chemistry.[1] It serves as a bifunctional molecular scaffold, combining a pyrimidine core (common in kinase inhibitors), a piperazine moiety (a classic physicochemical modulator for solubility and bioavailability), and a carboxylic acid handle for facile library generation.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer actionable protocols for synthesis, purification, and application in structure-activity relationship (SAR) campaigns.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

Understanding the zwitterionic nature of this compound is critical for successful handling and conjugation. Unlike simple carboxylic acids, the basic piperazine nitrogen creates an internal salt at neutral pH, significantly affecting solubility profiles.[1]

| Property | Data | Technical Note |

| CAS Number | 944905-05-9 | |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Molecular Formula | C9H12N4O2 | |

| Molecular Weight | 208.22 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| Appearance | White to Off-White Solid | Hygroscopic in salt forms |

| pKa (Acid) | ~3.5 (Predicted) | Carboxylic acid proton |

| pKa (Base) | ~8.7 (Predicted) | Secondary amine of piperazine |

| LogP | -0.8 to -0.2 (Predicted) | Highly polar; excellent for lowering LogP of lipophilic payloads |

| Solubility | High: Acidic/Basic mediaLow: Neutral pH (Isoelectric point) | Critical: Precipitates at pH ~6.0–7.0 |

Structural Analysis & Reactivity

The compound features three distinct zones of reactivity, making it a versatile tool for "Scaffold Hopping":

-

The Anchor (Carboxylic Acid): Position 5.[2][3][4] Ready for amide coupling, esterification, or reduction to an alcohol.[1] It is electronically deactivated by the pyrimidine ring, requiring efficient coupling reagents (e.g., HATU, T3P).[1]

-

The Linker (Pyrimidine Ring): A planar, aromatic system that often engages in

-stacking interactions within protein binding pockets (e.g., ATP-binding sites of kinases).[1] -

The Solubilizer (Piperazine): Position 2. The secondary amine is nucleophilic but less reactive than primary amines. It provides a "handle" for further derivatization or serves as a solvent-exposed polar group to improve ADME properties.

Synthesis & Manufacturing

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism (S_NAr)

The following diagram illustrates the mechanistic pathway and the critical decision points for purification.

Figure 1: Synthesis and purification workflow emphasizing the critical isoelectric precipitation step.

Validated Synthesis Protocol

Objective: Synthesis of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid on a 10g scale.

Reagents:

-

2-Chloropyrimidine-5-carboxylic acid (1.0 eq)[1]

-

Piperazine (3.0 eq) – Note: Excess is crucial to prevent bis-substitution.[1]

-

Potassium Carbonate (

, 2.5 eq)[1] -

Water (10 volumes)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Piperazine (3.0 eq) and

(2.5 eq) in water. -

Addition: Add 2-Chloropyrimidine-5-carboxylic acid (1.0 eq) portion-wise at room temperature. Caution: CO2 evolution may occur.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by LC-MS (Target mass: 209.1 [M+H]+).

-

Workup (The "Isoelectric Trick"):

-

Cool the reaction mixture to room temperature.

-

The solution will likely be basic (pH > 10).

-

Slowly add 6N HCl dropwise while stirring vigorously.

-

Stop adding acid when pH reaches 6.0–6.5.

-

A thick white precipitate (the zwitterion) will form.

-

Stir at 0°C for 30 minutes to maximize yield.

-

-

Isolation: Filter the solid. Wash the cake with cold water (2x) and Acetone (1x) to remove excess piperazine.

-

Drying: Vacuum dry at 45°C.

Why this works: The excess piperazine remains soluble in water at pH 6, while the zwitterionic product has its lowest solubility, ensuring high purity (>95%) without chromatography.[1]

Medicinal Chemistry Applications

Amide Coupling Strategies

The carboxylic acid is the primary vector for library synthesis. However, the secondary amine on the piperazine ring must be considered.[1]

-

Scenario A: Coupling to the Carboxylic Acid (Piperazine Free)

-

Risk:[5] Self-polymerization (intermolecular reaction between the acid of one molecule and the amine of another).

-

Solution: Use a Boc-protected precursor (2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylic acid) if available.[1] If using the free amine (CAS 944905-05-9), one must protect the amine in situ or rely on pH control, which is difficult.[1]

-

Recommendation: For high-yield library synthesis, protect the piperazine nitrogen with a Boc group before activating the carboxylic acid.[1]

-

-

Scenario B: Derivatization of the Piperazine

-

The secondary amine can be reacted with alkyl halides, sulfonyl chlorides, or other carboxylic acids to create "Tail" modifications that reach into solvent-exposed regions of the target protein.[1]

-

Solubility Enhancement

Incorporating this moiety into a lipophilic drug candidate often lowers the LogP by 1–2 units and introduces a basic center (pKa ~8.7), allowing for the formation of water-soluble hydrochloride or mesylate salts.

Handling & Stability

-

Storage: Store at +2°C to +8°C. Keep desicated. The compound is stable as a solid but can be hygroscopic.

-

Safety: Irritant to eyes and respiratory system. Use standard PPE.

-

Stability in Solution:

-

DMSO/DMF: Stable for weeks at RT.

-

Water: Stable, but zwitterionic aggregation may occur at high concentrations.[1]

-

References

-

Synthesis of 2-substituted pyrimidines

- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Source: Organic Chemistry Portal / Synthesis 2002.

-

URL:[Link]

- Piperazine as a Privileged Scaffold: Title: Piperazine derivatives in medicinal chemistry: A patent review. Source: Expert Opinion on Therapeutic Patents. Context: Discusses the pharmacophore properties of piperazine linkers in GPCR and kinase drugs.

-

General Physical Properties & Safety

- Title: 2-(1-Piperazinyl)

-

Source: Cayman Chemical.[6]

- Title: Isoelectric Point Precipitation of Amino Acids and Peptides.

Sources

- 1. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 2. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 3. 2-(piperazin-1-yl)pyriMidine-5-carboxylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9193732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol .[1] Its structure, featuring a pyrimidine ring, a piperazine moiety, and a carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of both basic (piperazine) and acidic (carboxylic acid) functional groups suggests a complex physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties. Understanding these properties is paramount for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid. Where experimental data is not publicly available, scientifically sound predicted values are provided alongside detailed, field-proven experimental protocols for their determination. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Structure

-

IUPAC Name: 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid

-

CAS Number: 944905-05-9[1]

-

Molecular Formula: C9H12N4O2[1]

-

Molecular Weight: 208.22 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, a summary of computationally predicted physicochemical properties is presented below. These predictions offer valuable initial insights for experimental design and compound handling.

| Property | Predicted Value | Notes |

| Melting Point | >300 °C | Based on data for a similar compound, 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid.[2] High melting points are common for zwitterionic compounds. |

| Boiling Point | Decomposes before boiling | Carboxylic acids and heterocyclic compounds with multiple hydrogen bond donors/acceptors often decompose at high temperatures. |

| Aqueous Solubility | pH-dependent | The presence of both acidic and basic groups suggests that solubility will be highly influenced by the pH of the aqueous medium. Lowest solubility is expected at the isoelectric point. |

| pKa | pKa1 (acidic): ~3-4 pKa2 (basic): ~7-8 | Predicted based on the carboxylic acid and piperazine moieties, respectively. The pyrimidine ring can also influence the basicity of the piperazine nitrogens.[3][4] |

| LogP | ~0.5 - 1.5 | The LogP value will be significantly influenced by the ionization state of the molecule. |

Experimental Determination of Physicochemical Properties

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves equilibrating an excess amount of the solid compound in a specific solvent system until saturation is reached.

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 5-10 mg) of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid to a series of vials containing a known volume (e.g., 2 mL) of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

The inclusion of a range of pH values is critical to understanding the solubility profile of this amphoteric molecule.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A visual confirmation of undissolved solid should be present at the end of the equilibration period.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: Monitor the UV absorbance at a wavelength where the compound exhibits maximum absorbance (λmax). For a related compound, 2-(1-Piperazinyl)pyrimidine, the λmax is 247 nm, which can be a good starting point.[5]

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve for accurate quantification.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

-

Sample Preparation:

-

Accurately weigh a known amount of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The presence of two ionizable centers (carboxylic acid and piperazine) will result in at least two pKa values.

-

-

Titration:

-

To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (piperazine), first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the piperazine nitrogens, and then titrate with the standardized strong base.

-

Use a calibrated pH meter to record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and purity of a crystalline solid.

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The instrument will record the heat flow to the sample relative to the reference.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

The shape and sharpness of the melting peak can provide an indication of the sample's purity. A broad melting range may suggest the presence of impurities.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the pyrimidine ring protons, the piperazine methylene protons, and the acidic proton of the carboxylic acid (which may be broad or exchangeable with the solvent). For the related compound 2-(1-Piperazinyl)pyrimidine, characteristic proton signals are observed at approximately 8.3 ppm (pyrimidine), 6.5 ppm (pyrimidine), 3.8 ppm (piperazine), and 2.9 ppm (piperazine).[6]

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (piperazine): A band around 3300-3500 cm⁻¹ (if the secondary amine is present).

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Bands in the 1450-1650 cm⁻¹ region.[7]

-

C-N stretch (piperazine and pyrimidine): Bands in the 1000-1350 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 209.10.

Stability Considerations

The stability of piperazine-containing compounds can be influenced by factors such as pH, temperature, and light. It is crucial to assess the stability of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid under relevant storage and experimental conditions. Forced degradation studies (e.g., exposure to acidic, basic, oxidative, and photolytic conditions) followed by HPLC analysis can be employed to identify potential degradation products and establish appropriate handling and storage procedures.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, a molecule with significant potential in drug discovery. While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by presenting predicted values alongside detailed, validated experimental protocols. By following the methodologies outlined herein, researchers can obtain the critical data necessary to advance the development of this and other novel chemical entities.

References

- 2-(piperazin-1-yl)pyriMidine-5-carboxylic acid - Chongqing Chemdad Co. ,Ltd. (n.d.).

-

2-(piperazin-1-yl)pyriMidine-5-carboxylic acid - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, 97% | 1019115 - J&K Scientific. (n.d.). Retrieved March 7, 2026, from [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Retrieved March 7, 2026, from [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

pK a values of common substituted piperazines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. 2-(piperazin-1-yl)pyriMidine-5-carboxylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

The fusion of pyrimidine and piperazine moieties has given rise to a class of compounds with significant interest in medicinal chemistry and drug development. Pyrimidine, a fundamental building block of nucleic acids, provides a versatile scaffold that is frequently observed in biologically active molecules. When coupled with the piperazine ring, a common pharmacophore known to modulate aqueous solubility and interact with various biological targets, the resulting derivatives often exhibit a wide range of pharmacological activities. 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of more complex molecules, where the carboxylic acid group serves as a handle for further chemical modifications. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques required for its thorough characterization.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is most effectively achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between a commercially available 2-chloropyrimidine-5-carboxylate and piperazine. The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is both efficient and scalable, making it suitable for laboratory-scale synthesis and potential scale-up operations.

Figure 1: Synthetic workflow for 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

This procedure is adapted from established methods for the synthesis of similar 2-substituted pyrimidines.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 2-chloropyrimidine-5-carboxylate | 186.59 | 10.0 | 1.87 g |

| Piperazine | 86.14 | 30.0 | 2.58 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| Ethanol (anhydrous) | - | - | 50 mL |

| Diethyl ether | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate (1.87 g, 10.0 mmol), piperazine (2.58 g, 30.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous ethanol (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in a minimal amount of ethanol and add diethyl ether until a precipitate forms.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride as a solid.

Part 2: Synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride | 272.73 | 5.0 | 1.36 g |

| Sodium Hydroxide (NaOH) | 40.00 | 15.0 | 0.60 g |

| Water | - | - | 20 mL |

| Ethanol | - | - | 10 mL |

| Hydrochloric Acid (HCl), 1M | - | - | As needed |

Procedure:

-

In a 50 mL round-bottom flask, dissolve ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride (1.36 g, 5.0 mmol) in a mixture of water (20 mL) and ethanol (10 mL).

-

Add sodium hydroxide (0.60 g, 15.0 mmol) to the solution.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 5-6 with 1M hydrochloric acid. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

Characterization of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Figure 2: Analytical workflow for the characterization of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperazine protons.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine Protons | ~8.8 - 9.0 | Singlet | 2H | H-4, H-6 |

| Piperazine Protons | ~3.8 - 4.0 | Triplet | 4H | -CH₂-N(pyrimidine) |

| Piperazine Protons | ~3.0 - 3.2 | Triplet | 4H | -CH₂-NH- |

| Carboxylic Acid Proton | >12.0 | Broad Singlet | 1H | -COOH |

| NH Proton | Variable | Broad Singlet | 1H | -NH- |

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid Carbon | ~165 - 170 | -COOH |

| Pyrimidine Carbon | ~160 - 165 | C-2 |

| Pyrimidine Carbons | ~155 - 160 | C-4, C-6 |

| Pyrimidine Carbon | ~115 - 120 | C-5 |

| Piperazine Carbons | ~45 - 50 | -CH₂-N(pyrimidine) |

| Piperazine Carbons | ~40 - 45 | -CH₂-NH- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3]

| Predicted FT-IR Data | Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic acid O-H |

| N-H Stretch | 3200 - 3500 | Piperazine N-H |

| C=O Stretch | 1680 - 1720 | Carboxylic acid C=O |

| C=N and C=C Stretches | 1550 - 1650 | Pyrimidine ring stretches |

| C-N Stretch | 1100 - 1300 | C-N bonds of piperazine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid (C₉H₁₂N₄O₂), the expected molecular weight is 208.22 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z 209.23 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid) should be used. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid. The provided experimental protocols and characterization guidelines offer a comprehensive framework for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and characterization of this key intermediate will enable the development of novel compounds with potential therapeutic applications.

References

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL not available)

- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.org. (URL not available)

- Process for preparing 2-piperazine carboxylic acid derivatives.

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. (URL not available)

-

Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. [Link]

-

2-(piperazin-1-yl)pyriMidine-5-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

2-piperazin-1-ylpyrimidine-5-carboxylic acid In Stock. Anichem. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

- 2(1-piperazinyl) pyrimidine dicarboxylic acid addition salts for pharmaceutical use.

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

Sources

spectral data for 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid (NMR, IR, MS)

This technical guide details the spectral characterization of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., BTK, CDK) and GPCR ligands.

Compound Identification & Structural Analysis

| Feature | Details |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid |

| CAS Registry Number | 944905-05-9 |

| Molecular Formula | |

| Molecular Weight | 208.22 g/mol |

| Monoisotopic Mass | 208.0960 |

| SMILES | OC(=O)c1cnc(nc1)N2CCNCC2 |

| Key Functional Groups | Pyrimidine (electron-deficient aromatic), Carboxylic Acid (H-bond donor/acceptor), Secondary Amine (Piperazine) |

Synthesis & Fragmentation Workflow

The following diagram illustrates the standard synthetic route from 2-chloropyrimidine-5-carboxylic acid and the expected Mass Spectrometry fragmentation pathway.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) and primary MS fragmentation nodes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the zwitterionic nature of the molecule (acidic COOH and basic secondary amine), DMSO-d

Protocol: H NMR Sample Preparation

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-d

(99.9% D). -

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum at 298 K (25°C).

H NMR Data Assignment (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 12.80 – 13.20 | Broad Singlet | 1H | COOH | Exchangeable carboxylic acid proton. |

| 8.78 – 8.85 | Singlet (or d, | 2H | H-4, H-6 | Pyrimidine ring protons. Deshielded by the electron-withdrawing 5-COOH and ring nitrogens. Equivalent due to symmetry. |

| 8.50 – 9.00 | Broad | 1H | NH | Piperazine secondary amine (often invisible if trace water is present or if zwitterionic). |

| 3.85 – 3.95 | Triplet / Multiplet | 4H | Pip-N1-CH | Piperazine protons adjacent to the pyrimidine ring. Deshielded by aromatic ring current. |

| 2.80 – 2.90 | Triplet / Multiplet | 4H | Pip-N4-CH | Piperazine protons adjacent to the secondary amine. |

Technical Note: In the presence of Trifluoroacetic acid (TFA) or HCl (common salt forms), the piperazine NH signals will shift downfield (approx. 9.0–9.5 ppm) and appear as a broad singlet.

C NMR Data Assignment (100 MHz, DMSO-d )

| Shift ( | Carbon Type | Assignment |

| 165.5 | C=O | Carboxylic acid carbonyl. |

| 161.2 | C | C-2 of Pyrimidine (attached to N-piperazine). |

| 158.8 | CH | C-4 and C-6 of Pyrimidine (symmetric). |

| 116.5 | C | C-5 of Pyrimidine (ipso to COOH). |

| 44.2 | CH | Piperazine C-2/C-6 (adjacent to Pyrimidine). |

| 43.8 | CH | Piperazine C-3/C-5 (adjacent to Amine). |

Mass Spectrometry (MS)

Methodology: LC-MS (ESI)

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Spectral Profile

| m/z (Observed) | Ion Species | Interpretation |

| 209.1 | Protonated molecular ion (Base Peak). | |

| 231.1 | Sodium adduct (common in glass containers). | |

| 191.1 | Loss of water from carboxylic acid (minor). | |

| 165.1 | Decarboxylation fragment (high collision energy). |

Infrared Spectroscopy (FT-IR)

Protocol: ATR (Attenuated Total Reflectance)

Place 1-2 mg of solid sample directly onto the diamond crystal of the ATR module. Clamp down and acquire 16 scans at 4 cm

Key Absorption Bands

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 – 2500 | O-H Stretch (Broad) | Carboxylic acid dimer (hydrogen bonded). |

| 3200 – 3400 | N-H Stretch | Secondary amine (often overlapped by OH). |

| 1680 – 1705 | C=O Stretch (Strong) | Conjugated Carboxylic Acid. |

| 1580 – 1600 | C=N / C=C Stretch | Pyrimidine ring skeletal vibrations. |

| 1250 – 1300 | C-O Stretch | Acid C-O single bond. |

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are common. Use the following table to validate purity.

| Impurity | Origin | Detection Method | Characteristic Signal |

| Piperazine | Excess reagent | Singlet at | |

| 2-Chloropyrimidine-5-COOH | Unreacted starting material | LC-MS | m/z 159/161 (Cl isotope pattern). |

| Bis-substituted Pyrimidine | Over-reaction (dimer) | LC-MS | m/z ~330; two pyrimidine rings on one piperazine. |

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

-

Burchat, A., et al. (2015).[1] Heteroaryl Compounds as BTK Inhibitors.[1] European Patent EP3060550B1.[3] (Describes the use of the 2-piperazinyl-pyrimidine scaffold). Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

The Advent and Evolution of Piperazinyl Pyrimidine Compounds: A Technical Guide to a Cornerstone of Targeted Therapy

Abstract

The pyrimidine scaffold, a fundamental heterocyclic structure, has proven to be a remarkably fruitful starting point for the development of novel therapeutics.[1] When combined with the versatile piperazine moiety, it gives rise to the piperazinyl pyrimidine class of compounds, which have revolutionized the treatment of various diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these impactful molecules. We will delve into the seminal discovery of imatinib, a paradigm-shifting targeted therapy, explore the key synthetic strategies for this class of compounds, elucidate their mechanisms of action, and analyze the structure-activity relationships that continue to drive the development of next-generation inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical area of medicinal chemistry.

Introduction: The Genesis of a Privileged Scaffold

The pyrimidine ring is a key structural motif in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing molecules that can bind to and modulate the function of biological targets.[1][2] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another "privileged" structure in medicinal chemistry.[3][4] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a versatile handle for further chemical modification.[3]

The combination of these two pharmacophores into piperazinyl pyrimidine compounds has yielded a class of molecules with exceptional therapeutic potential.[5] These compounds have been particularly successful as kinase inhibitors, a class of drugs that target the enzymes responsible for cell signaling and proliferation.[6][7]

A Landmark Discovery: The Story of Imatinib (Gleevec®)

The history of piperazinyl pyrimidine compounds is inextricably linked to the development of imatinib, a drug that transformed the treatment of chronic myeloid leukemia (CML).[8]

A Timeline of Discovery:

-

1960: Peter Nowell and David Hungerford discover the "Philadelphia chromosome," an abnormally small chromosome found in patients with CML.

-

1973: Janet Rowley identifies the Philadelphia chromosome as a result of a translocation between chromosomes 9 and 22.

-

Early 1980s: The specific genes involved in the translocation are identified as the Abelson murine leukemia viral oncogene homolog 1 (ABL1) from chromosome 9 and the breakpoint cluster region (BCR) gene from chromosome 22, which fuse to create the oncogene BCR-ABL.

-

Late 1990s: At Ciba-Geigy (now Novartis), a team led by Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger initiated a program to find protein kinase inhibitors.[9] Through high-throughput screening, they identified a 2-phenylaminopyrimidine compound as a promising lead.[9] This lead was then rationally optimized to enhance its binding properties, leading to the synthesis of imatinib (formerly known as STI-571).[9][10]

-

1998: The first clinical trial of imatinib begins, driven by oncologist Brian Druker.[8][11]

-

2001: The U.S. Food and Drug Administration (FDA) grants approval to imatinib for the treatment of CML, a remarkably rapid approval that underscored its dramatic efficacy.[9][11]

The discovery of imatinib was a watershed moment in oncology, heralding the era of targeted therapy. It demonstrated that by specifically inhibiting the molecular driver of a cancer, it was possible to achieve remarkable therapeutic outcomes with fewer side effects than traditional chemotherapy.[10]

Synthetic Strategies: Building the Piperazinyl Pyrimidine Core

The synthesis of piperazinyl pyrimidine compounds typically involves a multi-step process. While specific routes can vary, a general and widely adopted approach involves the nucleophilic substitution of a halogenated pyrimidine with a piperazine derivative.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of piperazinyl pyrimidine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. Deciphering Cancer – The Cancer History Project [cancerhistoryproject.com]

- 11. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

Strategic Biological Activity Screening of Novel Pyrimidine Derivatives: A Technical Guide for Preclinical Drug Discovery

As a privileged scaffold in medicinal chemistry, the pyrimidine ring—an aromatic six-membered heterocycle containing nitrogen atoms at positions 1 and 3—is a cornerstone of modern drug discovery. Because it structurally mimics natural nucleotide bases (cytosine, thymine, and uracil), pyrimidine derivatives are exceptionally adept at targeting ATP-binding sites in kinases, DNA/RNA polymerases, and thymidylate synthase[1].

However, identifying a potent pyrimidine derivative requires more than just synthesizing a library; it demands a rigorously designed, self-validating screening cascade. As an application scientist, I have designed this technical guide to walk you through the causality, methodologies, and data synthesis required to translate raw pyrimidine compounds into viable preclinical candidates.

The Orthogonal Screening Cascade: A Self-Validating System

To prevent false positives and ensure physiological relevance, the biological evaluation of pyrimidine derivatives must follow a strict, orthogonal cascade. We begin with target-specific biochemical inhibition, progress to phenotypic cellular validation, and conclude with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Orthogonal screening cascade for pyrimidine derivatives.

Primary Enzymatic Screening: Quantifying Target Inhibition

Once synthesized, novel pyrimidines are first evaluated against purified recombinant targets (e.g., EGFR, CDK4/6). The goal here is to confirm direct, ATP-competitive target engagement.

Assay Selection Causality: Why Luminescence over Fluorescence?

While Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common choice for kinase assays, novel pyrimidine libraries often contain highly conjugated

To circumvent this, we utilize the2[2]. This luminescent approach measures the universal byproduct of kinase activity (ADP). Because it relies on a luciferase/luciferin reaction rather than fluorophore excitation, it is completely insensitive to compound auto-fluorescence, providing a highly trustworthy, target-agnostic readout.

Step-by-Step Methodology: ADP-Glo Kinase Assay

-

Kinase Reaction: Add 5 µL of the pyrimidine compound (serially diluted in assay buffer), 5 µL of the target substrate/ATP mix, and 5 µL of purified kinase enzyme to a 384-well plate. Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes.

-

Mechanistic Rationale: Complete depletion of unreacted background ATP is critical. This ensures that any subsequent luminescent signal is strictly proportional to the ADP generated by the kinase, establishing a self-validating baseline.

-

-

ADP to ATP Conversion & Detection: Add 30 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin machinery to generate light. Incubate for 30–60 minutes.

-

Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC

50values using a 4-parameter logistic curve fit.

Two-step luminescent ADP detection mechanism for kinase assays.

Secondary Phenotypic Screening: Validating Cellular Efficacy

A compound with a single-digit nanomolar IC50 in a biochemical assay may be completely inactive in a cellular environment due to poor membrane permeability, rapid efflux pump clearance, or high plasma protein binding.

Assay Selection Causality: The Proxy of ATP

To validate that our pyrimidine derivatives cross the cell membrane and exert a phenotypic effect (e.g., anti-proliferative activity in cancer models), we utilize the 3[3]. Because intracellular ATP is strictly maintained in viable cells and rapidly degrades upon necrosis or apoptosis, quantifying ATP serves as a direct, highly sensitive proxy for cell viability. The assay's "glow-type" signal has a half-life of >5 hours, allowing for robust batch processing without the need for automated reagent injectors.

Step-by-Step Methodology: CellTiter-Glo Viability Assay

-

Cell Seeding: Seed target cancer cell lines (e.g., A549, HCT116) at 2,000 cells/well in a 384-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO

2. -

Compound Treatment: Treat cells with a 10-point serial dilution of the pyrimidine derivatives (ranging from 0.1 nM to 10 µM). Incubate for 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate to room temperature and mix to form the single-addition reagent.

-

Lysis and Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL medium).

-

Mechanistic Rationale: The reagent contains proprietary detergents that immediately lyse the cells, releasing intracellular ATP while simultaneously inhibiting endogenous ATPases that would otherwise degrade the signal. This locks the ATP concentration at the exact moment of assay.

-

-

Incubation & Readout: Mix contents for 2 minutes on an orbital shaker to induce uniform cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Data Synthesis: The Biochemical-to-Cellular Translation

Summarizing quantitative data across the screening cascade is vital for establishing a Structure-Activity Relationship (SAR). The table below illustrates a representative SAR profile for a series of novel pyrimidine derivatives, highlighting the critical "drop-off" between enzymatic and cellular potency.

Table 1: Representative SAR Data for Novel Pyrimidine Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Enzymatic IC | Cellular EC | Fold Drop-off |

| PYR-001 | -H | -CH | 45.2 | >10,000 | >220x |

| PYR-002 | -Cl | -CH | 12.5 | 1,250 | 100x |

| PYR-003 | -CF | -OCH | 3.1 | 45.8 | 14.7x |

| PYR-004 | -CF | -Morpholine | 1.8 | 12.4 | 6.8x |

SAR Logic & Lead Selection

While PYR-001 shows moderate enzymatic inhibition, it is completely inactive in cells, likely due to poor lipophilicity preventing membrane permeation. The substitution of a trifluoromethyl group (-CF3) in PYR-003 increases target binding affinity (IC50 = 3.1 nM) through enhanced halogen bonding within the kinase hinge region.

Crucially, the addition of a morpholine ring in PYR-004 drastically improves the biochemical-to-cellular translation (reducing the drop-off to just 6.8x). Morpholine is a classic solubilizing moiety in medicinal chemistry; it enhances aqueous solubility and cellular permeability while resisting rapid microsomal degradation. Consequently, PYR-004 emerges as the prime candidate for tertiary ADMET screening.

Conclusion

The successful development of novel pyrimidine derivatives requires more than just potent target binding; it demands a meticulously designed screening cascade that bridges the gap between biochemical theory and cellular reality. By pairing interference-free enzymatic assays (ADP-Glo) with robust phenotypic readouts (CellTiter-Glo), researchers can confidently establish causality between target inhibition and cellular efficacy, rapidly triaging compounds for advanced preclinical development.

References

- Source: National Institutes of Health (NIH)

- Title: ADP-Glo™ Kinase Assay Technical Manual Source: Promega Corporation URL

- Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL

Sources

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid

Introduction

The confluence of a pyrimidine ring and a piperazine moiety has given rise to a class of compounds with remarkable pharmacological diversity. This privileged scaffold is at the core of numerous approved therapeutics, from kinase inhibitors like Imatinib to central nervous system agents such as Buspirone.[1] The compound 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid represents a unique entity within this chemical space. Its structure, featuring a hydrogen-bond-accepting pyrimidine core, a versatile piperazine linker, and a C5-carboxylic acid group capable of forming strong ionic and hydrogen-bond interactions, suggests a high potential for specific and potent binding to a variety of biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this intriguing molecule. We will move beyond mere speculation, outlining a logical, multi-pronged experimental strategy that combines unbiased, discovery-driven approaches with hypothesis-led validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identification of the compound's mechanism of action.

Part 1: Structural Analysis and Hypothesized Target Classes

The therapeutic potential of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is encoded in its structure. A systematic analysis of its constituent parts, based on established structure-activity relationships (SAR) of related molecules, allows us to formulate initial hypotheses about its likely target classes.[2][3]

-

The Pyrimidine-Piperazine Core: This scaffold is a well-established pharmacophore. A close analog, 1-(2-pyrimidinyl)piperazine, which lacks the C5-carboxylic acid, is a known antagonist of α2-adrenergic receptors and a partial agonist at 5-HT1A serotonin receptors.[4][5][6] This strongly suggests that G-Protein Coupled Receptors (GPCRs), particularly those in the adrenergic and serotonergic families, are a primary class of interest. The nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond acceptors, mimicking the interactions of endogenous ligands.

-

The C5-Carboxylic Acid: This functional group is the key differentiator and is expected to be a primary driver of target specificity. At physiological pH, this group will be deprotonated, forming a carboxylate anion. This opens up the possibility of strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine in a binding pocket.

-

Protein Kinases: A significant body of literature demonstrates that pyrimidine-5-carboxamide derivatives (where the carboxylic acid is converted to an amide) are potent inhibitors of various protein kinases, including Salt-Inducible Kinases (SIKs)[7], Spleen Tyrosine Kinase (Syk)[8], and dual Src/Abl kinases[9]. This suggests that the C5 position is a critical vector for interacting with the ATP-binding site. The carboxylic acid of our lead compound could form similar, or potentially stronger, interactions with the kinase hinge region or other key residues.

-

Inflammatory Enzymes: Pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11] The acidic moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

-

Metabolic Enzymes: The broader class of pyrimidine-containing compounds has shown activity against metabolic enzymes such as α-amylase and α-glucosidase, suggesting another potential, albeit less likely, avenue for investigation.[12]

-

Based on this analysis, we can prioritize the following target classes for investigation:

-

G-Protein Coupled Receptors (e.g., α2-Adrenergic, 5-HT receptors)

-

Protein Kinases (e.g., SIK, Syk, Src family)

-

Inflammatory Enzymes (e.g., COX-2)

Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation

The following workflow provides a robust, sequential approach to move from broad, unbiased screening to specific, high-confidence target validation.

Step 1: Unbiased Target Identification via Affinity-Based Chemical Proteomics

The first step is to identify any and all proteins from a complex biological mixture that physically interact with the compound. Affinity chromatography is a classic and powerful method for this purpose.[1][13][14][15] The compound is immobilized on a solid support and used as "bait" to "fish" for its binding partners from a cell or tissue lysate.

Protocol: Photo-Affinity Chromatography Pulldown

This protocol utilizes a photo-reactive crosslinker, which, upon exposure to UV light, covalently links the compound to its binding partners, minimizing the false positives associated with non-specific interactions.[16]

-

Probe Synthesis: Synthesize an affinity probe by modifying the 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid with a linker attached to a biotin tag and a photo-reactive group (e.g., a diazirine). The linker should be attached at a position determined by preliminary SAR studies to be non-essential for activity.

-

Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anti-proliferative effects are observed, or neuronal cells for CNS targets) and prepare a native cell lysate under non-denaturing conditions.

-

Incubation: Incubate the cell lysate with the synthesized affinity probe. To identify specific binders, run a parallel control experiment where the lysate is co-incubated with a large excess of the free, unmodified compound. True targets will show reduced binding to the probe in this competition experiment.

-

UV Crosslinking: Expose the mixtures to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding proteins.

-

Affinity Purification: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and its cross-linked protein partners onto the beads.[1]

-

Washing: Perform extensive washing of the beads with stringent buffers to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE.

-

Protein Identification: Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control. Identify these proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for Affinity-Based Target Identification.

Step 2: In-Cell Target Engagement Confirmation with CETSA

Once a list of putative targets is generated from the affinity pulldown, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[17]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles.[20]

-

Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

-

Quantification: Collect the supernatant and quantify the amount of the specific target protein (identified in Step 1) remaining in the soluble fraction using Western Blotting or other protein quantification methods like ELISA.

-

Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. An isothermal dose-response curve can be generated by heating at a single, fixed temperature while varying the compound concentration to determine the cellular EC50 for target engagement.[20]

Caption: Biophysical techniques for binding characterization.

Step 4: Functional Validation of Target Modulation

The final and most critical step is to demonstrate that the binding of the compound to its validated target leads to a functional consequence. The specific assay will depend on the nature of the target protein.

-

For a Protein Kinase Target:

-

Assay: In vitro kinase activity assay (e.g., ADP-Glo™, Z'-LYTE™).

-

Procedure: Incubate the purified kinase, its specific substrate, and ATP with varying concentrations of the compound. Measure the production of ADP or the phosphorylation of the substrate.

-

Endpoint: Determine the IC₅₀ value, the concentration of the compound required to inhibit 50% of the kinase activity.

-

-

For a GPCR Target:

-

Assay: Cellular signaling assay (e.g., cAMP assay, calcium flux assay).

-

Procedure: Use cells expressing the target receptor. Stimulate the cells with a known agonist in the presence of varying concentrations of the compound.

-

Endpoint: Measure the downstream signaling molecule (e.g., cAMP). Determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) value.

-

-

For an Enzyme Target (e.g., COX-2):

-

Assay: In vitro enzyme activity assay.

-

Procedure: Incubate the purified enzyme with its substrate (e.g., arachidonic acid for COX-2) and varying concentrations of the compound.

-

Endpoint: Measure the production of the enzymatic product (e.g., prostaglandin PGG₂). Determine the IC₅₀ value.

-

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

| Validation Method | Parameter Measured | Hypothetical Result for Target X | Interpretation |

| CETSA | Thermal Shift (ΔTₘ) | +5.2 °C | Compound binds and stabilizes Target X in cells. |

| Cellular EC₅₀ | 0.85 µM | Potent engagement of Target X in a cellular context. | |

| SPR | Kₗ (Affinity) | 120 nM | High-affinity direct binding to purified Target X. |

| ITC | Kₗ (Affinity) | 150 nM | Confirms high-affinity binding (orthogonal method). |

| ΔH (Enthalpy) | -8.5 kcal/mol | Binding is enthalpically driven (favorable H-bonds/ionic). | |

| TΔS (Entropy) | +1.2 kcal/mol | Binding has a slight entropic penalty. | |

| Functional Assay | IC₅₀/EC₅₀ | 0.25 µM | Compound potently modulates the function of Target X. |

Conclusion

The molecule 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid stands as a promising chemical entity with significant therapeutic potential. Its privileged pyrimidine-piperazine core, combined with a strategically placed carboxylic acid, creates a unique pharmacophore capable of engaging a range of important biological targets. The systematic, multi-layered approach detailed in this guide—from unbiased discovery proteomics to in-cell target engagement and precise biophysical and functional validation—provides a rigorous and reliable pathway to deconvolute its mechanism of action. By following this workflow, researchers can confidently identify and validate the therapeutic targets of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Luo, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

University College London. Target Identification and Validation (Small Molecules). UCL. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. [Link]

-

Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

-

Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. [Link]

-

Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1165. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Tuma, R., & Hubbard, R. E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

-

Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Vasta, J. D., & Robers, M. B. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 497-500. [Link]

-

Navratilova, I., & Hopkins, A. L. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 386(2), 236-240. [Link]

-

Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]

-

Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

-

Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1700, 149-163. [Link]

-

West, G. M., & Liau, B. B. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 103-120. [Link]

-

Ast, T., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

-

Wang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

-

Kuno, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3749-3752. [Link]

-

El-Gamal, M. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

-

Aryal, S. (2025). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

-

ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

-

Bitesize Bio. (2025). Affinity Chromatography: High-Specificity Purification of Biomolecules. Bitesize Bio. [Link]

-

Yoshikawa, M., & Ojida, A. (2015). Affinity-based target identification for bioactive small molecules. Chemical Communications, 51(20), 4101-4113. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5459-5485. [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

PeerJ. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. PeerJ. [Link]

-

Wujec, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(23), 16900. [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine. PubChem. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Chemistry & Biology Interface. (2011). A series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for the Src kinase inhibitory activities. Chemistry & Biology Interface, 1(1), 53-66. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research, 15(7), 2829-2845. [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. International Journal of Trend in Scientific Research and Development, 4(6), 233-239. [Link]

-

Chongqing Chemdad Co., Ltd. 2-(piperazin-1-yl)pyriMidine-5-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 4. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Affinity Chromatography: High-Specificity Purification of Biomolecules • Environmental Studies (EVS) Institute [evs.institute]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]

- 20. bio-protocol.org [bio-protocol.org]

In Silico Bioactivity Prediction of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid: A Technical Guide

Executive Summary

The imperative to streamline drug discovery necessitates the adoption of robust computational methodologies. This technical guide provides an in-depth, scientifically grounded framework for the in silico prediction of bioactivity for the novel scaffold, 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid. Moving beyond a perfunctory listing of computational tools, this document delineates a comprehensive workflow rooted in the principles of scientific integrity, experimental causality, and self-validating systems. It is designed to empower researchers, computational chemists, and drug development professionals to harness the full potential of predictive modeling. This guide will navigate the reader through the entire in silico drug design pipeline, from initial target identification and system preparation to advanced predictive modeling and integrated analysis for lead candidate selection.[1][2][3] Each step is detailed with explicit protocols, the rationale behind methodological choices, and authoritative citations to ensure a trustworthy and reproducible scientific narrative.

The Strategic Imperative for In Silico Drug Discovery

The traditional paradigm of drug discovery is a protracted and costly endeavor, marked by a high rate of attrition.[4][5] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable strategy to mitigate these challenges by enabling rapid, cost-effective, and data-driven decision-making in the early stages of development.[6][7] By simulating the interactions between a small molecule and its potential biological targets, we can efficiently screen vast chemical libraries, predict potential efficacy and liabilities, and generate well-formulated hypotheses for subsequent experimental validation.[8][9]

The focus of this guide, 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS: 944905-05-9), is a heterocyclic compound with a molecular formula of C9H12N4O2 and a molecular weight of 208.22.[10] Its structure, featuring a pyrimidine core, a piperazine moiety, and a carboxylic acid group, represents a versatile scaffold with significant potential for forming diverse interactions with biological macromolecules.[11][12][13] This makes it an excellent candidate for illustrating a comprehensive in silico bioactivity prediction workflow.

This guide is structured around three foundational pillars:

-

Expertise and Experience: We provide not just the "what" but the "why" behind each experimental choice, from target selection to the nuances of molecular simulations.

-

Trustworthiness: Every protocol is designed as a self-validating system, incorporating measures for model validation and data integrity.

-

Authoritative Grounding: All claims and methodologies are substantiated with citations to peer-reviewed literature and established best practices.

A Holistic In Silico Workflow

The prediction of bioactivity is a multi-faceted process, with each stage building upon the last to refine our understanding of a molecule's potential. The following diagram provides a high-level overview of the workflow detailed in this guide.

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Phase 1: Target Identification and Hypothesis Generation

The initial and most critical step in the drug discovery process is the identification and validation of a biological target.[4]

Target Fishing and Literature Mining

For a novel compound like 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, we begin with a broad search for potential protein targets. This can be achieved through:

-

Ligand-Based Methods: Utilizing the chemical structure of our compound to search for known drugs with similar features. The structurally related compound 2-(1-Piperazinyl)pyrimidine is known to be an antagonist of α2-adrenergic receptors and is an active metabolite of drugs like buspirone.[14] This provides an initial hypothesis for potential target classes.

-

Reverse Docking: Screening our molecule against a large library of protein structures to identify potential binding partners.

A thorough review of scientific and patent literature is also crucial to identify structurally similar compounds and their associated biological activities.[15][16][17]

Pathway Analysis

Once potential targets are identified, it's essential to understand their biological context. Pathway analysis tools like KEGG and Reactome can help elucidate the roles of these proteins in various signaling pathways and disease processes.

Phase 2: System Preparation - The Foundation for Accuracy

The reliability of any in silico prediction hinges on the quality of the input structures.

Ligand Preparation

The 3D structure of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid must be accurately represented.

Protocol:

-

2D to 3D Conversion: Generate an initial 3D structure from a 2D representation (e.g., SMILES).

-

Protonation and Tautomerization: Determine the most likely ionization and tautomeric state at physiological pH (typically 7.4).

-

Energy Minimization: Optimize the geometry of the ligand to obtain a low-energy, stable conformation.[18]

Protein Preparation

Protein structures obtained from the Protein Data Bank (PDB) require careful preparation.[19][20]

Protocol:

-

Structure Selection: Choose a high-resolution crystal structure of the target protein.

-

Cleaning the Structure: Remove water molecules, co-crystallized ligands, and other heteroatoms that are not pertinent to the study.[19][21]

-

Protonation and Optimization: Add hydrogen atoms and optimize the hydrogen-bonding network.

Phase 3: Predictive Modeling

With prepared ligand and protein structures, we can now employ a range of predictive modeling techniques.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.[20][22]

Protocol:

-

Binding Site Definition: Define the active site of the protein where the ligand is expected to bind.[21]

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and score.[19][20]

-

Analysis: Analyze the predicted binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts. The binding affinity is typically reported in kcal/mol, with lower values indicating stronger binding.[20]

Data Presentation: Example Docking Results

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.2 | Strong predicted binding |

| Key Interactions | H-bond with SER-122, pi-pi stacking with PHE-256 | Specific residues are critical for binding |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8][23]

Protocol:

-

Data Curation: Compile a dataset of compounds with known biological activities.[24]

-

Descriptor Calculation: Compute molecular descriptors that quantify various physicochemical properties of the molecules.[25][26]

-

Model Development and Validation: Build a predictive model using statistical methods and validate its performance.[8][25]

ADMET Prediction

A successful drug must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[27]

Protocol:

-

Physicochemical Profiling: Calculate properties like molecular weight, logP, and polar surface area.

-

ADMET Modeling: Use specialized software or web servers to predict ADMET properties.[28][29]

Data Presentation: Example ADMET Profile

| Property | Predicted Value | Assessment |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced risk of CNS side effects |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

Phase 4: Integrated Analysis and Candidate Selection

The final step involves a holistic assessment of all computational data to formulate a lead candidate hypothesis.

Multi-Parameter Optimization

This involves balancing potency, selectivity, ADMET properties, and synthetic feasibility to identify the most promising candidates.

Caption: Multi-parameter optimization for lead candidate selection.

The Lead Candidate Hypothesis